D-ribo-Hexos-3-ulose

描述

Nomenclature and Structural Classification within Carbohydrate Chemistry

Carbohydrate nomenclature provides a systematic way to classify these diverse molecules based on their structure and stereochemistry. D-ribo-Hexos-3-ulose fits into specific categories that highlight its key features.

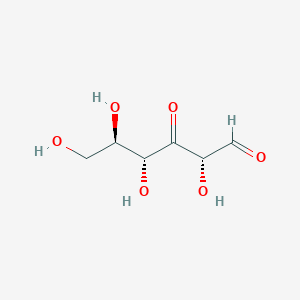

This compound is classified as a ketohexose, meaning it is a six-carbon sugar (hexose) containing a ketone functional group. More specifically, its systematic IUPAC name is (2S,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanal, which indicates a ketone at the C-3 position and an aldehyde at the C-1 position, making it a ketoaldohexose or an aldoketose nih.govglyco.ac.ru. This dual presence of carbonyl groups (an aldehyde at C-1 and a ketone at C-3) also classifies it as a dicarbonyl sugar, or more precisely, a hexos-3-ulose nih.govglyco.ac.ruscispace.com. The "ribo" prefix in its name refers to the specific stereochemical configuration of the hydroxyl groups on the chiral carbons, aligning with the D-ribose series nih.goviupac.org.

This compound is an isomer of D-glucose, specifically referred to as 3-keto-D-glucose nih.govasm.orgcapes.gov.brtandfonline.comresearchgate.netcdnsciencepub.com. This isomeric relationship arises from the oxidation of the hydroxyl group at the C-3 position of D-glucose to a ketone. In aqueous solution, this compound exists in a complex equilibrium of various isomeric forms, including furanose and pyranose rings, as well as their hydrated forms tandfonline.comnih.gov. Studies using 1H NMR spectroscopy have identified at least ten isomeric forms in freshly prepared aqueous solutions, with α-D-ribo-hexofuranos-3-ulose (44%), β-D-ribo-hexopyranos-3-ulose (22%), and β-D-ribo-hexopyranos-3-ulose hydrate (B1144303) (12%) being the predominant ones tandfonline.comnih.gov.

Here is a summary of the predominant isomeric forms in aqueous solution:

| Isomeric Form | Percentage in Aqueous Solution |

| α-D-ribo-hexofuranos-3-ulose | 44% |

| β-D-ribo-hexopyranos-3-ulose | 22% |

| β-D-ribo-hexopyranos-3-ulose hydrate | 12% |

This compound as a Ketohexose and Dicarbonyl Sugar

Historical Perspectives and Discovery in Research

The synthesis and characterization of this compound have been achieved through various chemical methods. One notable synthesis involves the catalytic oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using ruthenium dioxide-potassium periodate (B1199274), followed by acid hydrolysis scispace.comresearchgate.net. Early research, such as that by Morris, Hope, and Kiely in 1989, focused on elucidating the complex isomeric composition of this compound in aqueous solutions using techniques like 1H NMR spectroscopy asm.orgtandfonline.comresearchgate.netcdnsciencepub.com. This foundational work was crucial for understanding its behavior in solution and its potential reactivity.

Significance as a Research Subject in Contemporary Carbohydrate Science

This compound holds significant interest as a research subject due to its unique reactivity stemming from the dicarbonyl structure. It serves as a model compound for studying the alkaline degradation of dicarbonyl carbohydrates and their derivatives, which are relevant to the oxidative degradation of polysaccharides like cellulose (B213188) and starch scispace.com. For instance, its reaction with aqueous sodium hydroxide (B78521) solution yields 3-deoxy-D-glycero-pentosulose in high yield scispace.com.

Furthermore, this compound (often referred to as 3-oxo-glucose) plays a role in enzymatic reactions. For example, it can act as a hydride acceptor in the oxidation of certain isoflavone (B191592) C-glucosides, facilitating their deglycosylation by specific bacterial enzymes asm.orgnih.gov. Enzymes like pyranose dehydrogenase from certain basidiomycete fungi have been shown to oxidize D-glucose specifically at the C-3 position to form this compound (3-dehydro-D-glucose) researchgate.net. This enzymatic transformation highlights its relevance in biochemical pathways and its potential as an intermediate in the synthesis of other valuable compounds.

Structure

3D Structure

属性

CAS 编号 |

2092-61-7 |

|---|---|

分子式 |

C6H10O6 |

分子量 |

178.14 g/mol |

IUPAC 名称 |

(2S,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanal |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-4,6,8-10,12H,2H2/t3-,4+,6+/m0/s1 |

InChI 键 |

YCGQDHZBOHHYGE-MRKVFDINSA-N |

SMILES |

C(C(C(C(=O)C(C=O)O)O)O)O |

手性 SMILES |

C([C@H]([C@H](C(=O)[C@H](C=O)O)O)O)O |

规范 SMILES |

C(C(C(C(=O)C(C=O)O)O)O)O |

产品来源 |

United States |

Synthetic Methodologies and Preparation Strategies for D Ribo Hexos 3 Ulose and Its Derivatives

Chemical Synthesis Routes

Chemical synthesis routes to D-ribo-Hexos-3-ulose predominantly involve oxidation of protected glucose derivatives or sophisticated stereoselective approaches.

Catalytic oxidation provides a direct pathway to introduce the ketone functionality at the desired position within a sugar backbone.

A prominent method for synthesizing this compound involves the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose researchgate.netscribd.com. This oxidation utilizes ruthenium tetraoxide, generated in situ from ruthenium dioxide and potassium periodate (B1199274), in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC) researchgate.netscribd.com. The reaction converts the C3-hydroxyl group of the protected glucofuranose into a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose researchgate.netscribd.com. This intermediate is a protected form of this compound, where the isopropylidene groups protect the hydroxyl functions at the 1,2 and 5,6 positions of the glucose molecule nih.govnih.gov.

The oxidation process can be summarized as follows:

| Reactant | Oxidizing Agent | Catalyst | Product (Intermediate) |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Ruthenium Dioxide / Potassium Periodate (RuO₄) | Benzyltriethylammonium Chloride (BTEAC) | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose |

Following the oxidation, the protected 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose can be deprotected to obtain this compound researchgate.netscribd.com. This is typically achieved through acid-catalyzed hydrolysis researchgate.netscribd.com. For instance, hydrolysis with trifluoroacetic acid-water (9:1 ratio) has been reported to yield the deprotected this compound scispace.com. Partial hydrolysis of the fully protected ulose can first yield 1,2-O-isopropylidene-α-D-ribo-hexos-3-ulose, which can then undergo further acid hydrolysis to yield the target compound researchgate.netscribd.com. Another common method for deprotecting isopropylidene groups involves treatment with 60% aqueous acetic acid capes.gov.br.

Beyond modifying existing sugar structures, this compound derivatives can be constructed from simpler building blocks through stereoselective de novo synthesis.

A concise and stereoselective de novo synthesis of protected oxidized sugars, such as (5R)-3,4:5,6-di-O-isopropylidene-D-ribo-hexos-5-ulo-5,2-furanose, has been achieved using proline-catalyzed aldol (B89426) reactions researchgate.netresearchgate.net. This synthetic sequence involves a stereoselective aldol reaction between an orthogonally protected L-glyceraldehyde derivative and 2,2-dimethyl-1,3-dioxan-5-one (B43941) researchgate.netresearchgate.net. This reaction forms a key intermediate, 5-O-acetyl-6-O-benzyl-1,3-isopropylidene-L-psicose, which is then further transformed in a multi-step sequence to the final protected oxidized sugar in 38% yield over five steps researchgate.net. Proline-catalyzed aldol reactions are recognized for their ability to form carbon-carbon bonds with high stereoselectivity, often proceeding via enamine intermediates madridge.orgillinois.eduthieme.de.

Key components and intermediate in this approach:

| Component / Intermediate | Role in Synthesis |

| L-Glyceraldehyde derivative (orthogonally protected) | Starting material (aldehyde component) |

| 2,2-Dimethyl-1,3-dioxan-5-one | Starting material (ketone equivalent) |

| Proline | Organocatalyst for aldol reaction |

| 5-O-acetyl-6-O-benzyl-1,3-isopropylidene-L-psicose | Key intermediate |

| (5R)-3,4:5,6-di-O-isopropylidene-D-ribo-hexos-5-ulo-5,2-furanose | Protected oxidized sugar product |

This compound is fundamentally a ketohexose derived from the aldose sugar D-ribose . Beyond direct oxidation of protected glucose, other sugar derivatives can serve as starting materials. For instance, palladium-catalyzed oxidation has been shown to selectively oxidize the C3-hydroxyl group of D-glucose to a keto-functionality, directly yielding 3-ketoglucose (this compound) researchgate.net. This method highlights the potential for regioselective oxidation of readily available sugars to produce specific ketoses.

Chemical Reactivity and Transformation Mechanisms of D Ribo Hexos 3 Ulose

Isomerism and Tautomerization in Aqueous Solutions

In aqueous solutions, D-ribo-Hexos-3-ulose, also known as 3-oxo-D-glucose or 3-keto-D-glucose, undergoes ring-chain tautomerism, existing as an equilibrium mixture of multiple isomeric forms. asm.orgasm.orgmasterorganicchemistry.commasterorganicchemistry.com

This compound exists in dynamic equilibrium between its open-chain (acyclic) form and various cyclic hemiacetal forms, specifically furanose (five-membered ring) and pyranose (six-membered ring) structures. asm.orgasm.orgmasterorganicchemistry.com Nuclear Magnetic Resonance (NMR) studies have revealed the presence of at least ten isomeric forms in aqueous solution. asm.org Among these, α-D-ribo-hexofuranos-3-ulose and β-D-ribo-hexopyranos-3-ulose are identified as major forms. asm.orgasm.org

The approximate equilibrium composition of this compound isomers in aqueous solution is presented in Table 1.

Table 1: Major Isomeric Composition of this compound in Aqueous Solution

| Isomeric Form | Percentage (%) asm.orgasm.org |

| α-D-ribo-hexofuranos-3-ulose | 44 |

| β-D-ribo-hexopyranos-3-ulose | 22 |

| β-D-ribo-hexopyranos-3-ulose hydrate (B1144303) | 12 |

In aqueous solutions, the carbonyl group of this compound can undergo hydration, leading to the formation of gem-diol or hydrated isomers. researchgate.net The β-D-ribo-hexopyranos-3-ulose hydrate form constitutes a significant portion of the equilibrium mixture. asm.orgasm.org For related dicarbonyl sugars, such as 1-deoxy-D-erythro-hexo-2,3-diulose, hydrated isomers were observed to be exclusively formed in aqueous solution. researchgate.net

The relative proportions of the various isomeric forms of this compound are influenced by environmental factors such as pH and temperature. researchgate.net An increase in pH, shifting conditions towards more basic environments, leads to an increase in the relative concentration of hydrated isomers. researchgate.net Conversely, an increase in solution temperature promotes the elimination of water and a corresponding increase in the relative concentration of non-hydrated isomers. researchgate.net

The interconversion between the anomeric forms (α and β) of this compound, a phenomenon known as mutarotation, is a consequence of the dynamic ring-chain tautomerism. masterorganicchemistry.comyoutube.com This process involves the transient formation of the open-chain aldehyde or ketone form as an intermediate. masterorganicchemistry.comyoutube.com The mechanism of interconversion typically proceeds via an oxocarbenium ion intermediate. youtube.com This intermediate can be generated through either an endocyclic pathway (cleavage of a bond within the sugar ring) or an exocyclic pathway (cleavage of a carbon-oxygen bond involving an external hydroxyl group). youtube.com Subsequent proton transfer and nucleophilic addition to the polarized double bond of the oxocarbenium ion facilitate the interconversion between the anomeric configurations. youtube.com

Influence of pH and Temperature on Isomeric Composition

Degradation and Rearrangement Pathways

This compound can undergo various degradation and rearrangement reactions, particularly in aqueous media, leading to a range of decomposition products.

When this compound decomposes in water, the primary products identified are D-ribulose and D-erythronic acid. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) studies have shown that D-ribulose is formed in a yield of 60-65%, while D-erythronic acid accounts for approximately 20% of the decomposition products. researchgate.netresearchgate.net D-ribulose has been further characterized using LC-MS and NMR, revealing a specific ratio of its own three isomeric structures. researchgate.netresearchgate.net D-erythronic acid's structure was confirmed by NMR. researchgate.netresearchgate.net

Table 2: Major Aqueous Decomposition Products of this compound

| Product | Approximate Yield (%) researchgate.netresearchgate.net | Characterization Method researchgate.netresearchgate.net |

| D-Ribulose | 60-65 | LC-MS, NMR |

| D-Erythronic Acid | 20 | NMR |

Under alkaline conditions, this compound reacts with aqueous sodium hydroxide (B78521) solution to initially produce 3-deoxy-D-glycero-pentosulose in high yield. scispace.com With prolonged reaction times, this intermediate, or this compound itself, further degrades into various acids, predominantly 3-deoxy-D-threo-pentonic acid, along with 3-deoxy-D-erythro-pentonic acid and 2-deoxy-D-glycero-tetronic acid. scispace.com Formic acid is also a recognized by-product of sugar degradation reactions, often resulting from the hydrolytic α-dicarbonyl cleavage of intermediates such as 3-deoxy-D-erythro-hexos-2-ulose. agriculturejournals.cz Furthermore, this compound has been observed as a product of the γ-radiolysis of D-glucose in aerated aqueous solutions. rsc.orgamazon.co.za

Alkaline Degradation Mechanisms and Products

This compound undergoes rapid degradation when subjected to aqueous alkaline solutions. nih.gov This process is known to proceed via dicarbonyl intermediates. nih.gov In the early stages of the reaction with aqueous sodium hydroxide, 3-deoxy-D-glycero-pentosulose is isolated in high yield. nih.gov With prolonged reaction times, this compound, or its initial degradation product, further breaks down into various acidic compounds. The principal acidic product identified is 3-deoxy-D-threo-pentonic acid, alongside 3-deoxy-D-erythro-pentonic acid and 2-deoxy-D-glycero-tetronic acids. nih.gov

The presence of a 3-keto-D-glucoside structure, as found in this compound, renders it susceptible to β-elimination under alkaline conditions. nih.govrsc.org This mechanism is exemplified by the spontaneous decomposition of 3-ketolevoglucosan (1,6-anhydro-β-D-ribo-hexopyranos-3-ulose), a related 3-keto-O-glycoside, which proceeds via β-elimination of C-O bonds at C1 and C5. nih.gov A product of this β-elimination, 1,5-anhydro-D-erythro-hex-1-en-3-ulose (2-hydroxy-3-keto-D-glucal), has been identified as responsible for a characteristic transient absorption at 340 nm under alkaline conditions. rsc.org

Table 1: Key Products of Alkaline Degradation of this compound

| Product Name | Role in Degradation |

| 3-deoxy-D-glycero-pentosulose | Early stage product |

| 3-Deoxy-D-threo-pentonic Acid | Principal acidic product |

| 3-Deoxy-D-erythro-pentonic Acid | Acidic product |

| 2-Deoxy-D-glycero-tetronic Acid | Acidic product |

| 1,5-Anhydro-D-erythro-hex-1-en-3-ulose | β-elimination product (from related 3-keto-O-glycosides) |

Enzymatic Intramolecular β-Elimination

While direct enzymatic intramolecular β-elimination of this compound itself is less extensively documented, the underlying principle of β-elimination is a significant mechanism for 3-keto sugars and their derivatives in enzymatic contexts. For instance, 3-ketolevoglucosan, a related 3-keto-O-glycoside, is known to undergo enzymatic intramolecular β-elimination. nih.gov This process is also observed in the spontaneous decomposition of 3-ketolevoglucosan, which is formed enzymatically by pyranose oxidase. jst.go.jp

Furthermore, the 3-keto structure is postulated as a crucial reaction intermediate in the mechanisms of certain glycoside hydrolase (GH) families, specifically GH family 4 and GH family 109. jst.go.jpregulations.gov In these enzymatic reactions, the cleavage of the glycosyl bond occurs via a 3-keto intermediate through a β-elimination mechanism, often at the C1 position. jst.go.jp Given that this compound is a 3-ketohexose, it possesses the structural characteristics that make it chemically susceptible to such β-elimination reactions, which can be facilitated by appropriate enzymatic systems.

Hydroxyl Radical Induced Oxidation Reactions

This compound is notably formed as a product during the hydroxyl radical-induced oxidation of D-glucose in oxygenated aqueous solutions. iwaponline.comresearchgate.netresearchgate.netnih.govasm.org In such reactions, this compound is generated with a G value of 0.57. researchgate.net

Derivatization Chemistry and Reaction with Functional Groups

Formation of Glycosides and Furanoside Derivatives

This compound readily participates in reactions leading to the formation of glycosides and furanoside derivatives. For instance, the reaction of this compound with methanol-hydrogen chloride yields significant furanoside products. Major products include methyl (methyl β-D-ribo-hexo-1,4-furanosid)-β-D-3-ulo-3,6-furanoside and methyl (methyl α-D-ribo-hexo-1,4-furanosid)-β-D-3-ulo-3,6-furanoside. asm.org This demonstrates the propensity of this compound to form stable furanose rings upon derivatization. Derivatives such as 1,6-anhydro-β-D-ribo-hexopyranos-3-ulose also highlight its ability to form various glycosidic structures. jst.go.jp

Reactions at the C3 Carbonyl Group

The C3 carbonyl group of this compound is a key site for chemical transformations, particularly nucleophilic addition reactions. nih.gov When protected derivatives, such as 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose, are treated with nucleophiles, reactions at the C3 position are observed. For example, treatment with chloroform (B151607) under basic conditions results in the formation of the 3-C-trichloromethyl-α-D-allofuranose derivative. Similarly, the addition of bromoform (B151600) to this ulose derivative leads to the formation of an α-bromo methyl ester. These reactions underscore the electrophilic nature of the C3 carbonyl and its utility in introducing new carbon-carbon bonds or functional groups into the carbohydrate scaffold.

Exploration of this compound as a Chiral Template in Organic Synthesis

Protected forms of this compound, particularly 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose (also known as diacetone-D-glucose-3-ulose), are extensively utilized as chiral templates in organic synthesis. nih.gov The intrinsic molecular architecture of this compound provides crucial stereocontrol elements, where the bulky α-oriented 1,2-isopropylidene group and the β-oriented substituent at C-4 sterically interact with substituents introduced onto the C-3 carbonyl group. This steric environment dictates the conformation of the substituents, thereby enabling the control of stereochemistry in reactions performed on this chiral template.

The compound has been successfully employed in highly enantioselective synthetic methodologies. Notable applications include the synthesis of chiral monodeuterated glycerol (B35011), chiral deuterated glycines, chiral amino acids, and (2R, 3S)-3-alkylmalic acid. nih.gov This "chirality transcription" approach leverages the inherent stereochemical information of the carbohydrate to direct the formation of new chiral centers with high selectivity. nih.gov

Table 2: Applications of this compound as a Chiral Template

| Application Area | Specific Products Synthesized (Examples) |

| Chiral Monodeuterated Compounds | Monodeuterated glycerol |

| Chiral Amino Acids | Deuterated glycines, various chiral amino acids |

| Chiral Carboxylic Acids | (2R, 3S)-3-alkylmalic acid |

Enzymatic Transformations and Biochemical Pathway Intermediary Role

Enzymes Interacting with D-ribo-Hexos-3-ulose or its Precursors/Derivatives

Several enzyme classes are known to interact with this compound or its related compounds, facilitating its formation, interconversion, or further metabolism.

NAD-Dependent Dehydrogenases in Sugar Metabolism

NAD-dependent dehydrogenases are crucial in sugar metabolism, often catalyzing the oxidation of hydroxyl groups to ketone groups. For instance, bacterial NAD-dependent levoglucosan (B13493) dehydrogenase (EC 1.1.1.425) oxidizes the C3 hydroxyl group of 1,6-anhydro-β-D-glucopyranose (levoglucosan) to produce 3-ketolevoglucosan (1,6-anhydro-β-D-ribo-hexopyranos-3-ulose). nih.govnih.govjst.go.jpjst.go.jp This reaction involves the conversion of NAD+ to NADH. nih.gov Similarly, Escherichia coli possesses a gene cluster encoding NAD-dependent dehydrogenases that oxidize glucosides and gulosides at their C3 hydroxyl groups, leading to the formation of corresponding 3-ketoglucosides. nih.govjst.go.jp While NAD+-dependent dehydrogenases can synthesize keto products, the equilibrium often favors reduction reactions, making efficient synthesis of keto products challenging via this route alone. jst.go.jp

Sugar Isomerases and Epimerases

Sugar isomerases and epimerases are vital for interconverting sugar structures. In the context of this compound, a sugar isomerase in Escherichia coli is involved in interconverting the oxidized products generated by NAD-dependent dehydrogenases. nih.govjst.go.jp Another example is D-psicose 3-epimerase (EC 5.1.3.30), which interconverts D-psicose (D-ribo-hex-2-ulose) and D-fructose. Although D-psicose is a 2-ketose, this enzyme highlights the general role of epimerases in altering stereochemistry around a chiral center, which can be relevant for keto-sugars. qmul.ac.uk dTDP-6-deoxy-α-D-xylo-hexos-4-ulose 3,5-epimerase (RmlC) is involved in dTDP-L-rhamnose biosynthesis, acting on a related dTDP-sugar intermediate. plos.orgresearchgate.netkegg.jp

Pyranose Oxidase Activity in Keto-Sugar Formation

Pyranose oxidase (P2O) (EC 1.1.3.10) is a fungal flavoprotein that catalyzes the oxidation of pyranose sugars. researchgate.netcreative-enzymes.com While its primary activity is often at the C2 position, oxidizing aldopyranoses to 2-ketoaldoses, some pyranose dehydrogenases can also oxidize at the C3 position. researchgate.netcreative-enzymes.comresearchgate.net For instance, pyranose dehydrogenase from Agaricus bisporus can oxidize D-glucose at both C-2 and C-3, preferentially forming this compound (3-keto-D-glucose) in addition to D-arabino-hexos-2-ulose (2-keto-D-glucose). researchgate.netresearchgate.net Another pyranose dehydrogenase from Macrolepiota rhacodes has been reported to oxidize D-glucose exclusively at C-3 to yield this compound. researchgate.net Pyranose oxidase has also been used to synthesize 3-keto-levoglucosan (1,6-anhydro-β-D-ribo-hexopyranos-3-ulose) by oxidizing levoglucosan at its C3 hydroxyl group. nih.govjst.go.jp

Here's a table summarizing some enzyme activities related to this compound formation:

| Enzyme Class | Enzyme Example | Substrate(s) | Product(s) (relevant to keto-sugar) | Oxidation Position | Source Organism / Context | Citation |

| NAD-Dependent Dehydrogenase | Levoglucosan dehydrogenase (EC 1.1.1.425) | 1,6-anhydro-β-D-glucopyranose (Levoglucosan) | 3-ketolevoglucosan (1,6-anhydro-β-D-ribo-hexopyranos-3-ulose) | C3 | Bacteria (e.g., Arthrobacter sp.) | nih.govjst.go.jpjst.go.jp |

| Pyranose Oxidase | Pyranose dehydrogenase (Agaricus bisporus) | D-Glucose | This compound (3-keto-D-glucose) | C3 (preferential) | Fungi | researchgate.netresearchgate.net |

| Pyranose Oxidase | Pyranose dehydrogenase (Macrolepiota rhacodes) | D-Glucose | This compound (3-keto-D-glucose) | C3 (exclusive) | Fungi | researchgate.net |

dTDP-Sugar Converting Enzymes (e.g., dTDP-6-deoxy-α-D-xylo-hexos-4-ulose 3,4-isomerase, dTDP-6-deoxy-α-D-ribo-hexos-3-ulose aminase)

This compound, or its deoxy-sugar derivatives, are involved in the biosynthesis of various deoxysugars, often as nucleotide-activated forms. dTDP-6-deoxy-α-D-xylo-hexos-4-ulose is a crucial intermediate in the biosynthesis of several deoxy sugars, including dTDP-L-rhamnose, dTDP-D-Fuc3NAc, and dTDP-D-Qui3NAc. plos.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

Specific enzymes involved in these pathways include:

dTDP-6-deoxy-α-D-xylo-hexos-4-ulose 3,4-isomerase (FdtA or QdtA) : This enzyme catalyzes the conversion of dTDP-6-deoxy-α-D-xylo-hexos-4-ulose (dTDP-4-keto-6-deoxyglucose) to dTDP-6-deoxy-α-D-ribo-hexos-3-ulose (dTDP-3-keto-6-deoxyglucose/galactose). plos.orgresearchgate.netresearchgate.netresearchgate.netoup.comebi.ac.ukportlandpress.com This isomerization is a key step, changing the position of the ketone group from C4 to C3. ebi.ac.ukportlandpress.com The molecular architecture of QdtA, a 3,4-ketoisomerase, has been studied, revealing its cupin superfamily structure and catalytic residues. ebi.ac.uk

dTDP-6-deoxy-α-D-ribo-hexos-3-ulose aminase (FdtB or QdtB) : Following the isomerization, this aminase catalyzes the amination of dTDP-6-deoxy-α-D-ribo-hexos-3-ulose. plos.orgresearchgate.net For example, FdtB is necessary for the amination of dTDP-3-keto-6-deoxy-D-galactose in A. thermoaerophilus. researchgate.net Similarly, QdtB is involved in the biosynthesis of dTDP-D-Qui3NAc. plos.orgresearchgate.net

These enzymes are critical for the synthesis of diverse dideoxyaminosugars found in bacterial O-antigens and antibiotics. plos.orgresearchgate.netresearchgate.netresearchgate.netnih.govportlandpress.com

Here's a table detailing dTDP-sugar converting enzymes:

| Enzyme Name | Substrate(s) | Product(s) | Role in Pathway | Citation |

| dTDP-6-deoxy-α-D-xylo-hexos-4-ulose 3,4-isomerase (FdtA/QdtA) | dTDP-6-deoxy-α-D-xylo-hexos-4-ulose | dTDP-6-deoxy-α-D-ribo-hexos-3-ulose | Converts 4-keto to 3-keto intermediate | plos.orgresearchgate.netresearchgate.netresearchgate.netoup.comebi.ac.ukportlandpress.com |

| dTDP-6-deoxy-α-D-ribo-hexos-3-ulose aminase (FdtB/QdtB) | dTDP-6-deoxy-α-D-ribo-hexos-3-ulose | Aminated dTDP-deoxy sugars (e.g., dTDP-D-Fuc3NAc, dTDP-D-Qui3NAc) | Aminates the 3-keto intermediate | plos.orgresearchgate.netresearchgate.netresearchgate.net |

Role as an Intermediate in Central Metabolic Pathways

This compound is recognized as an important intermediate in various biochemical pathways. lookchem.com

Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, is a crucial metabolic pathway that runs parallel to glycolysis. nih.govgenome.jpmicrobenotes.com Its primary functions include the generation of NADPH for reductive biosynthesis and the production of pentose sugars, such as ribose 5-phosphate, essential for nucleotide synthesis. nih.govgenome.jpmicrobenotes.comresearchgate.net

While this compound itself is not typically listed as a direct, canonical intermediate in the standard depiction of the pentose phosphate pathway (which primarily involves glucose 6-phosphate, 6-phosphogluconate, ribulose 5-phosphate, xylulose 5-phosphate, and ribose 5-phosphate), its structural similarity and the involvement of related keto-sugars and their interconversions suggest a potential, albeit indirect or less common, connection. The PPP involves the interconversion of sugar phosphates through enzymes like transketolase and transaldolase, which facilitate the transfer of carbon units between different sugar phosphates (e.g., ribose 5-phosphate, xylulose 5-phosphate, and sedoheptulose (B1238255) 7-phosphate). microbenotes.comresearchgate.net The pathway is highly interconnected with glycolysis, sharing intermediates like glucose 6-phosphate, glyceraldehyde 3-phosphate, and fructose (B13574) 6-phosphate. nih.gov The presence of keto-sugar intermediates in various metabolic contexts, including those leading to or from phosphorylated sugars, implies that this compound or its phosphorylated forms could potentially arise or be metabolized within broader carbohydrate metabolism networks that interact with the PPP. However, direct evidence of this compound as a direct and canonical intermediate within the core reactions of the pentose phosphate pathway, as typically defined by its oxidative and non-oxidative phases, is not explicitly detailed in the provided search results for this specific compound. The search results mainly highlight its role as an intermediate in the Calvin cycle and other biochemical pathways in general. lookchem.com

Calvin Cycle

This compound is recognized as an important intermediate in the Calvin cycle. lookchem.com The Calvin cycle, a fundamental process in plants, involves the fixation of atmospheric carbon dioxide (CO₂) onto ribulose 1,5-bisphosphate (RuBP), a five-carbon sugar, to form two molecules of 3-phosphoglycerate (B1209933) (3-PGA). khanacademy.orglibretexts.org This cycle is crucial for synthesizing sugars and regenerating the CO₂ acceptor, RuBP, through a series of complex molecular reorganizations. encyclopedie-environnement.orgyoutube.com

Conversion of Ribose to Other Sugars

This compound is crucial in the conversion of ribose to other sugar molecules. lookchem.com For instance, the decomposition of D-ribo-3-hexosulose in an aqueous medium has been shown to yield D-ribulose, typically at a concentration of 60-65%, and D-erythronic acid, at approximately 20%. researchgate.net D-ribulose, a ketopentose, can be synthesized from D-ribose through both chemical and enzymatic methods. Enzymatic approaches, such as the oxidation of ribitol (B610474) to D-ribulose by ribitol dehydrogenase, often result in D-ribulose with higher biological activity. researchgate.net

Fungal enzymes like pyranose dehydrogenase (PDH) from Agaricus meleagris can catalyze the oxidation of various mono- and disaccharides, including D-ribose, at different carbon positions (C-1, C-2, C-3, C-1,3′, or C-2,3′), leading to the formation of corresponding aldonic acids or other oxidized products. capes.gov.br Similarly, a quinone-dependent sugar oxidoreductase isolated from Agaricus bisporus can oxidize D-glucose at C-2 to produce D-arabino-hexos-2-ulose and, preferentially, at C-3 to generate this compound. scribd.comresearchgate.net this compound can also be generated through the enzymatic oxidation and subsequent hydrolysis of sucrose (B13894). scribd.com

Nucleotide Synthesis

This compound plays a significant role in the synthesis of nucleotide sugars, which are essential precursors for various complex carbohydrates and secondary metabolites. lookchem.comgenome.jp For example, dTDP-6-deoxy-D-ribo-hexos-3-ulose, a derivative of the compound, is involved in the biosynthesis of various nucleotide sugars and polyketide sugar units. genome.jpmodelseed.org Amino sugars, which are vital components of biomacromolecules and microbial secondary metabolites like antibiotics, are often formed through the catalytic activity of aminotransferases or amidotransferases. These enzymes introduce an amino functionality to the keto forms of sugar phosphates or sugar nucleotides, highlighting the importance of keto-sugar intermediates in these synthetic pathways. researchgate.net

Carbohydrate Metabolism in Plant and Microbial Systems

This compound functions as a crucial intermediate in the carbohydrate metabolism of both plant and microbial systems. lookchem.com In microbial contexts, keto glycosides, including 3-keto sugars, are recognized as intermediates in the breakdown of anhydro-sugars, such as levoglucosan. biorxiv.org Certain bacterial strains are known to oxidize disaccharides into 3-keto sugars; a notable example is Agrobacterium tumefaciens, which converts sucrose into 3-keto-sucrose. biorxiv.org Agrobacterium tumefaciens processes D-glucose through the Entner-Doudoroff (ED) and pentose cycle (PC) pathways, and its 3-ketoglycose-synthesizing system operates independently of these primary pathways. dntb.gov.ua The enzyme glucoside-3-dehydrogenase in Agrobacterium tumefaciens is responsible for catalyzing the formation of 3-ketoglucosides. dntb.gov.ua

In the context of gut microbiota, this compound (referred to as 3-oxo-glucose) participates in the metabolism of dietary nutrients like flavonoid glycosides. For instance, the bacterial enzyme DgpA, an oxidoreductase, catalyzes the oxidation of puerarin (B1673276) (a C-glucoside) using 3-oxo-glucose as a hydride acceptor. asm.orgasm.org The subsequent cleavage of the C-glycosidic bond in the intermediate 3″-oxo-puerarin by the DgpB-DgpC complex yields daidzein (B1669772) and 1,5-anhydro-D-erythro-hex-1-en-3-ulose, indicating a β-elimination-like mechanism. asm.orgasm.org This demonstrates the involvement of this compound in the complex degradation pathways of carbohydrates by intestinal bacteria.

Biochemical Significance in Specific Biological Systems

The biochemical significance of this compound extends to specific metabolic processes in bacteria, particularly in the breakdown of certain sugars and the biosynthesis of cell surface components.

Bacterial Metabolism of Anhydro-Sugars (e.g., Levoglucosan)

This compound plays a critical role in the bacterial metabolism of anhydro-sugars, such as levoglucosan (1,6-anhydro-β-D-glucopyranose). Several bacterial species metabolize levoglucosan by oxidizing its C3 hydroxyl group. This reaction is catalyzed by NAD-dependent levoglucosan dehydrogenase (EC 1.1.1.425), leading to the formation of 3-ketolevoglucosan, which is chemically known as 1,6-anhydro-β-D-ribo-hexopyranos-3-ulose. nih.govnih.gov

This 3-ketolevoglucosan intermediate is known to be unstable in aqueous solutions, exhibiting a half-life of approximately 16 hours at pH 7.0 and 30 °C. Its decomposition proceeds through an enzymatic intramolecular β-elimination, yielding products such as 1,5-anhydro-D-erythro-hex-1-en-3-ulose and 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. nih.govnih.gov Additionally, pyranose oxidase can also facilitate the conversion of levoglucosan into 3-ketolevoglucosan. nih.gov

Role in O-Antigen Biosynthesis Pathways in Microorganisms

This compound derivatives are implicated in the biosynthesis pathways of O-antigens in microorganisms. O-antigens, which are part of the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, are highly variable and contribute to bacterial serotyping. oup.comoup.com Their synthesis involves nucleotide sugar biosynthesis pathway genes, glycosyltransferases, and O-antigen processing genes. oup.comoup.comnih.gov

A specific derivative, dTDP-6-deoxy-α-D-ribo-hexos-3-ulose, is involved in the biosynthesis of sugars found in the O-antigens of Proteus species. The enzyme dTDP-6-deoxy-α-D-ribo-hexos-3-ulose aminase (QdtB) is a key component in this pathway. researchgate.net Furthermore, the biosynthesis of L-colitose, a 3,6-dideoxyhexose (B1251815) found in O-antigens, involves enzymes like ColD (GDP-4-keto-6-deoxy-D-mannose-3-dehydrase), which is responsible for the C-3 deoxygenation of GDP-4-keto-6-deoxy-D-mannose. researchgate.net These examples highlight the role of 3-keto sugar intermediates in the complex pathways leading to the diverse structures of bacterial O-antigens.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure, conformation, and dynamics of organic molecules in solution. For D-ribo-Hexos-3-ulose, NMR provides detailed insights into its complex isomeric composition and stereochemical features.

¹H NMR and ¹³C NMR for Structural Elucidation and Isomeric Composition Analysis

This compound is known to exist in multiple isomeric forms when in aqueous solution, a common characteristic of sugars due to tautomerism and anomerization. Research indicates that "3-oxo-glucose" (a synonym for this compound) exists in at least ten isomeric forms, with the predominant ones being α-D-ribo-hexofuranos-3-ulose (44%), β-D-ribo-hexopyranos-3-ulose (22%), and β-D-ribo-hexopyranos-3-ulose hydrate (B1144303) (12%) asm.org. Both ¹H and ¹³C NMR experiments are crucial for identifying and quantifying these coexisting forms asm.org.

¹H NMR spectroscopy provides information about the number of different proton environments, their chemical shifts, and their coupling patterns, which are indicative of neighboring protons. The chemical shifts are sensitive to the electronic environment of the protons, allowing differentiation between various anomeric and ring forms.

¹³C NMR spectroscopy offers direct information about the carbon skeleton of the molecule, with each non-equivalent carbon atom producing a distinct signal bhu.ac.in. This is particularly useful for identifying the characteristic carbonyl carbon (C=O) of the ketose, which typically resonates in the downfield region (e.g., δ 190-220 ppm for ketones) bhu.ac.in. For a related ribo-hexos-3-ulose, a carbonyl signal at δ 208.7 ppm was observed for C3' in the ¹³C NMR spectrum thieme-connect.com. The presence of multiple signals in both ¹H and ¹³C NMR spectra confirms the existence of various isomeric forms in solution asm.org. While specific detailed chemical shift data for the unprotected this compound anomers are not widely published, studies on its protected derivatives, such as 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose, have reported proton chemical shifts, for instance, H1 at 4.4 ppm cdnsciencepub.com.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and establishing the complete connectivity and stereochemistry of complex carbohydrates like this compound.

COSY (COrrelation SpectroscopY) : This experiment reveals direct proton-proton scalar couplings (J-couplings). Cross-peaks in a COSY spectrum indicate protons that are coupled to each other, allowing the identification of spin systems within the molecule. This is fundamental for tracing the connectivity of protons along the sugar chain sdsu.eduuvic.ca.

HSQC (Heteronuclear Single Quantum Correlation) : HSQC provides information about one-bond ¹H-¹³C correlations. Each cross-peak in an HSQC spectrum corresponds to a proton directly attached to a carbon, enabling the assignment of specific proton signals to their respective carbon atoms. This experiment also helps in determining the multiplicity of carbon atoms (CH, CH₂, CH₃) based on the phase of the cross-peaks sdsu.eduuvic.cagithub.ioyoutube.com.

Collectively, these 2D NMR techniques provide a comprehensive dataset that allows for the unambiguous assignment of all ¹H and ¹³C resonances and the full elucidation of the complex structure and stereochemistry of this compound and its various isomers.

Investigation of Deuterium (B1214612) Exchange in Aqueous Solutions by NMR

Deuterium exchange (H/D exchange) experiments using NMR are employed to identify exchangeable protons (e.g., from hydroxyl groups, which are abundant in sugars) and to study dynamic processes such as tautomerism, mutarotation, and hydration in aqueous solutions chemeurope.com.

In the context of this compound, which exists in hydrated and various anomeric forms in water asm.org, H/D exchange can provide insights into the lability of its hydroxyl protons and the equilibrium between its different forms. When a sample dissolved in H₂O is exchanged with D₂O, the signals corresponding to exchangeable protons will diminish or disappear from the ¹H NMR spectrum as hydrogen atoms are replaced by deuterium chemeurope.comresearchgate.net. Conversely, new signals or changes in existing signals in the ²H NMR spectrum can be observed.

Conformational Analysis via Coupling Constants and Chemical Shifts

Conformational analysis of this compound in solution can be performed by interpreting NMR parameters, primarily vicinal coupling constants and chemical shifts.

Coupling Constants : Vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation cdnsciencepub.comlew.ro. By analyzing these coupling constants, the preferred three-dimensional arrangements (conformations) of the furanose and pyranose rings of this compound can be deduced. For example, conformational studies on 1,2;5,6-di-O-isopropylidene-D-hexoses, including α-D-ribo-hexos-3-ulose, have shown that the furanose rings of 3-deoxy-ribo derivatives tend to adopt an envelope conformation, where C4 is displaced from the plane of the ring cdnsciencepub.com.

Chemical Shifts : Chemical shifts are also sensitive to molecular conformation and the spatial arrangement of electron-withdrawing or electron-donating groups um.es. Comparisons of experimental chemical shifts with theoretically calculated values for different conformers can further support conformational assignments lew.roum.es. For aldopyranoses, the chemical shift of equatorial protons is relatively insensitive to configurational changes at other positions, whereas axial protons exhibit greater shielding when a neighboring hydroxyl group is in an axial orientation cdnsciencepub.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This makes it an invaluable tool for the identification and quantification of this compound, particularly in complex matrices such as biological samples or reaction mixtures lcms.cznih.gov.

The LC component separates this compound from other components based on their differential interactions with the stationary and mobile phases, reducing matrix effects and improving detection specificity. The separated compound then enters the MS, where it is ionized and its mass-to-charge ratio (m/z) is measured.

For identification, LC-MS provides the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) of this compound (molecular formula C₆H₁₀O₆, molecular weight 178.14 g/mol ). Further structural information can be obtained from the fragmentation pattern generated by tandem mass spectrometry (MS/MS). The characteristic fragment ions provide a "fingerprint" that helps confirm the compound's identity lcms.czlibretexts.org. For instance, D-ribulose, a degradation product of D-ribo-3-hexosulose, has been characterized using LC-MS researchgate.net. The use of mass spectral libraries and accurate mass measurements (e.g., with LCMS-IT-TOF) significantly facilitates the identification of this compound and other unknown compounds lcms.cz.

For quantification, LC-MS/MS in multiple reaction monitoring (MRM) mode is commonly employed due to its high sensitivity and selectivity nih.gov. This involves monitoring specific precursor-to-product ion transitions unique to this compound, allowing for its accurate measurement even at very low concentrations in complex samples nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and analyzing the fragmentation patterns of this compound and its derivatives. ESI-MS has been instrumental in elucidating the structures of sugar oxidation products, including those containing hexos-3-ulose moieties. frontiersin.orgnih.gov

For instance, the 6-deoxy-ribo-hexos-3-ulose structure (C6H8O4) has been identified as a component of larger compounds, such as Cassiaoccidentalin A (CsA), using NMR-ESI/MS. The analysis of CsA by ESI-MS revealed a characteristic m/z value of 561 [M+H]+1. lipidmaps.org Similarly, high-resolution ESI-MS (HR-ESI-MS) was employed to determine the molecular formula of a flavonoid glycoside that incorporated a 6-deoxy-ribo-hexos-3-ulose sugar moiety, showing a cluster ion peak at m/z 577.1910 [M+H]+ for the parent compound. nih.gov Furthermore, ion-cyclotron resonance Fourier transform ESI-MS (in negative mode) has been applied in studies involving the biosynthesis of dTDP-6-deoxy-d-ribo-hexos-3-ulose, highlighting its utility in characterizing related sugar derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of this compound in complex mixtures, particularly after derivatization. A specific method has been developed for the analysis of mixtures of 3-hexuloses, including ribo-3-hexulose, utilizing GC-MS of their di-O-isopropylidene derivatives. nih.gov This method allows for the identification of characteristic fragment ions, with their origins elucidated through studies involving deuterated analogues and MS/MS investigations. nih.gov

This compound has been detected in various natural extracts using GC-MS. For example, it was identified in the methanolic extract of Alternaria alternata, with its identification based on parameters such as peak area, retention time, molecular weight, and molecular formula. nih.gov In another study, this compound was found in the ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves, exhibiting a retention time of 7.16 minutes and a relative area of 0.05% in the GC-MS chromatogram. nih.gov

Table 1: GC-MS Detection of this compound in Natural Extracts

| Source | Retention Time (min) | Relative Area (%) |

| Alternaria alternata | Not specified | Not specified |

| Ironwood Leaves | 7.16 | 0.05 |

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry, has also been used to analyze acetates of deoxy-pentitols, which are reduction products derived from the degradation of this compound. wikipedia.org

Chromatographic Separations in Research

Chromatographic methods are indispensable for the separation, isolation, and purification of this compound and its transformation products in research settings.

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of reaction products and the assessment of compound purity. HPLC studies have revealed that D-ribo-3-hexosulose undergoes decomposition in water, yielding D-ribulose and D-erythronic acid, both of which can be subsequently isolated using column chromatography. thegoodscentscompany.com

HPLC is also crucial for purity assessment; for example, the purity of 3″-oxo-puerarin, a compound structurally related to 3-oxo-glucose, was determined to be 97% by HPLC with UV absorbance detection at 256 nm. idrblab.net Furthermore, HPLC analysis has been employed to monitor the conversion rates of various glycosyl aldoses in non-buffered systems, demonstrating near-quantitative conversions within 3 to 24 hours depending on the specific substrate. frontiersin.orgnih.gov HPLC has also aided in the identification of chrysin (B1683763) C-glycosides, where 6′-deoxy-ribo-hexos-3-uloside was identified as a sugar moiety through comparison with authentic standards. huggingface.co

Column Chromatography for Isolation and Purification

Column chromatography is a fundamental technique for the isolation and purification of this compound and its derivatives from complex reaction mixtures or natural sources. This compound, when synthesized from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, can be effectively purified using a cellulose (B213188) column. wikipedia.org

The decomposition products of D-ribo-3-hexosulose, namely D-ribulose and D-erythronic acid, have been successfully isolated by column chromatography. thegoodscentscompany.com In synthetic chemistry, silica (B1680970) gel column chromatography is commonly employed for purifying intermediates, particularly when 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose serves as a template for stereoselective syntheses. fishersci.ca This technique is broadly recognized for its effectiveness in purifying target compounds in research. researchgate.net

Spectrophotometric Detection Methods

Spectrophotometric methods offer rapid and sensitive detection capabilities for this compound and related compounds, especially those with specific chromophores or those that can be induced to form them.

UV-Vis Absorption at 340 nm for Detection of 3-Keto-O-glycosides and Reaction Intermediates under Alkaline Conditions

A well-established method for detecting 3-keto-O-glycosides involves monitoring their transient absorption at 340 nm under alkaline conditions. fishersci.nonih.gov This detection method, introduced by Fukui and Hayano in 1969, is characterized by a rapid increase in absorption at 340 nm upon treatment with an alkaline solution, followed by a gradual decrease.

Recent research has identified 1,5-anhydro-D-erythro-hex-1-en-3-ulose (2-hydroxy-3-keto-D-glucal) as the specific compound responsible for this characteristic 340 nm absorption. fishersci.nonih.gov This compound is a decomposition product of 3-ketolevoglucosan (1,6-anhydro-β-D-ribo-hexopyranos-3-ulose). The inherent lability of 3-keto products, such as 3-keto-d-gulopyranosides and 3-keto-d-glucopyranosides, under alkaline conditions makes this UV-Vis method particularly useful. UV spectroscopy, by monitoring the decrease in absorbance at 340 nm, has been applied to determine the kinetic parameters of enzymes that act on these compounds. uni.lu Additionally, a broad shoulder peak at approximately 340 nm in the UV-Vis spectrum of purified DgpA, an oxidoreductase, suggests the presence of bound nicotinamide (B372718) cofactors, which are essential in redox reactions involving 3-oxo-glucose. idrblab.net

Structural Research and Stereochemical Investigations

Conformational Preferences in Solution

Carbohydrates, including D-ribo-Hexos-3-ulose, exist in dynamic equilibrium between various cyclic and acyclic forms in solution. The preferred conformational states significantly influence their chemical and biological properties.

This compound can cyclize to form five-membered furanose rings or six-membered pyranose rings. These cyclic forms adopt specific puckered conformations rather than being planar. For pyranose rings, chair conformations are generally preferred, where the largest number of substituents occupy equatorial positions to minimize steric hindrance. msu.edu Furanose rings, being five-membered, typically exhibit envelope or twist conformations. cdnsciencepub.com

For instance, studies on 1,2:5,6-di-O-isopropylidene-D-hexoses, which include derivatives of this compound, have shown that their furanose rings tend to exist in an envelope conformation, often with C-4 displaced from the plane of the ring. cdnsciencepub.com The degree of distortion from planarity can be slight, and the specific conformation is influenced by the torsional angles between adjacent carbons within the ring. cdnsciencepub.com

While specific detailed data for this compound's furanose and pyranose ring conformations in solution are not extensively provided in the search results, general principles of carbohydrate conformational analysis apply. Pyranose rings often adopt chair conformations (e.g., ⁴C₁ or ¹C₄), while furanose rings can exist in various envelope (E) or twist (T) forms. msu.edu

Chirality Transcription and Control in Synthetic Routes

Chirality transcription, the process by which stereochemical information is transferred from a chiral starting material to a product during a chemical reaction, is a key aspect of asymmetric synthesis. This compound, with its inherent stereocenters, can act as a chiral template.

This compound, particularly in its protected forms such as 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose, has been successfully utilized as a chiral template for stereoselective syntheses. tandfonline.comtandfonline.com This approach leverages the intrinsic molecular architecture of the carbohydrate to control the stereochemical outcome of reactions. tandfonline.comtandfonline.com

A notable feature of this carbohydrate template is the presence of double steric constraints, which can dictate the unique spatial orientation of substituents at specific positions, such as C-3. tandfonline.comtandfonline.com This inherent steric control can lead to highly diastereoselective intramolecular reactions. tandfonline.com For example, it has been employed in the enantioselective and diastereoselective synthesis of (2R,3S)-3-alkylmalate and its homologs. tandfonline.com Furthermore, the chirality transcription approach using diacetone-D-glucos-3-ulose (a related compound) as a template has enabled the development of a divergent and highly enantioselective synthetic methodology for producing chirally β-deuterated L-amino acids. tandfonline.com

Absolute Configuration Determination (if applicable for derivatives)

The absolute configuration of this compound and its derivatives is crucial for understanding their precise three-dimensional structure and predicting their interactions. While direct methods for this compound itself are not explicitly detailed in the provided search results, techniques like X-ray crystallography and NMR spectroscopy are standard for determining the absolute configuration of carbohydrate derivatives. nih.govresearchgate.net For instance, the β-pyranose form of 3-deoxy-D-ribo-hexose crystallizes in a slightly distorted ⁴C₁ chair conformation, with its structure analyzed via X-ray crystallography. nih.gov NMR spectroscopy, particularly ¹³C-NMR, is also used to determine the equilibrium compositions and structures of various isomers in solution. researchgate.net

Interactions with Other Biomolecules and Complex Biological Matrices

Involvement in C-Glycoside Structures

D-ribo-Hexos-3-ulose derivatives have been identified as constituents of C-glycoside structures, highlighting their presence in naturally occurring compounds with diverse biological activities. C-glycosides are characterized by a direct carbon-carbon bond between the sugar moiety and an aglycone, offering enhanced chemical stability compared to O-glycosides.

A notable example is the compound Isocassiaoccidentalin B, which contains a β-D-6-deoxy-ribo-hexos-3-ulose unit. This specific C-glycoside has been reported to exhibit free-radical scavenging activity, demonstrating the functional significance of such structures in natural products. nih.gov Furthermore, the β-6-deoxy-ribo-hexos-3-ulopyranosyl moiety has been elucidated as a component of flavone (B191248) C-glycosides, underscoring its role in the structural diversity of these plant secondary metabolites. nih.gov The presence of a keto group within the sugar unit of these C-glycosides can influence their chemical reactivity and interactions with biological targets.

Table 1: Examples of C-Glycosides Containing this compound Derivatives

| Compound Name | This compound Derivative Moiety | Source Organism | Reported Activity |

| Isocassiaoccidentalin B | β-D-6-Deoxy-ribo-hexos-3-ulose | Cassia nomame | Free-radical scavenging |

| Flavone C-glycosides | β-6-deoxy-ribo-hexos-3-ulopyranosyl | Amesiodendron chinense | Cytotoxic activities (weak) nih.gov |

Contribution to Complex Carbohydrate Structures in Biological Systems

This compound, or its pyranosyl form, can be generated enzymatically and subsequently incorporated into more complex carbohydrate structures. This highlights its potential as an intermediate in carbohydrate metabolism and biosynthesis pathways.

For instance, studies on fungal pyranose dehydrogenase (PDH) have revealed that this enzyme can catalyze the oxidation of disaccharides like maltose (B56501) and cellobiose. The major final oxidation products include novel compounds such as 2,3′-didehydromaltose and 2,3′-didehydrocellobiose, which contain an α- or β-D-ribo-hexos-3-ulopyranosyl unit linked to D-arabino-hexos-2-ulose. This enzymatic transformation demonstrates how this compound moieties can be formed in situ within larger saccharide structures, influencing their chemical properties and potential biological fates.

Beyond disaccharides, 3-keto-O-glycosides, which include structures related to this compound, are recognized as important intermediates in various microbial metabolic systems. For example, certain microorganisms produce glucoside 3-dehydrogenase that oxidizes glucosides at their C3 hydroxyl group to yield corresponding 3-ketoglucosides. An example is 1,6-anhydro-β-D-ribo-hexopyranos-3-ulose (3-ketolevoglucosan), formed from levoglucosan (B13493) by NAD-dependent levoglucosan dehydrogenase, illustrating the generation of this compound-like structures within anhydrosugars.

Presence and Dynamics in Metabolomic Studies (e.g., Plant Cell Differentiation)

Metabolomic investigations have revealed the presence and dynamic changes of this compound in various biological processes, particularly in plant cell differentiation. These studies provide insights into its role as a metabolic indicator or participant in complex cellular reprogramming events.

In integrated proteomic and metabolomic analyses of Agapanthus praecox during the acquisition of embryogenic ability, this compound was identified as a differentially accumulated metabolite (DAM). Its levels were found to be significantly altered, specifically showing increased accumulation in embryogenic callus (IEC) compared to conventional callus (CA). This suggests that this compound is involved in the carbohydrate metabolism pathway that is significantly modulated during plant somatic embryogenesis, a critical process for plant regeneration and development. The dynamic changes in this ketohexose highlight its potential involvement in metabolic shifts necessary for cellular dedifferentiation and subsequent redifferentiation into somatic embryos.

Table 2: this compound Dynamics in Plant Cell Differentiation

| Biological Context | Metabolite | Observed Dynamics | Reference |

| Agapanthus praecox Cell Differentiation | This compound (ribo-hexos-3-ulose) | Differentially accumulated, significantly increased in embryogenic callus (IEC) vs. conventional callus (CA). Enriched in carbohydrate metabolism pathway. |

Interactions in Non-Enzymatic Degradation of Polysaccharides (Model Compound)

This compound serves as a crucial model compound for understanding the non-enzymatic degradation of polysaccharides, particularly under alkaline or oxidative conditions. Its dicarbonyl nature makes it highly reactive and susceptible to various chemical transformations.

Research has demonstrated the alkaline degradation of this compound in aqueous sodium hydroxide (B78521) solution. In the early stages of this reaction, 3-deoxy-D-glycero-pentosulose was isolated in high yield. With prolonged reaction times, this compound (or its initial degradation product) further degraded into various acidic compounds, predominantly 3-deoxy-D-threo-pentonic acid, along with 3-deoxy-D-erythro-pentonic acid and 2-deoxy-D-glycero-tetronic acid. This degradation pathway proceeds via dicarbonyl intermediates, reflecting the reactivity of the keto group.

These studies are significant because this compound and related dicarbonyl carbohydrates are considered model compounds for intermediates formed during the oxidative degradation of major polysaccharides like cellulose (B213188) and starch. Such degradation processes can occur non-enzymatically in various environments, including industrial settings or even within biological matrices under oxidative stress conditions. The rapid breakdown of these dicarbonyl intermediates, even at room temperature in basic solutions, underscores their instability and the complexity of polysaccharide degradation pathways.

Furthermore, this compound has been implicated in the context of hydroxyl radical attack on polysaccharides in plant cell walls. Glycosulose groups, which include structures like this compound, are formed upon such attack and are known to be unstable and destroyed in alkaline conditions, further supporting its role in non-enzymatic polysaccharide degradation in biological systems.

Table 3: Degradation Products of this compound under Alkaline Conditions

| Initial Product | Further Degradation Products | Reference |

| 3-Deoxy-D-glycero-pentosulose | 3-Deoxy-D-threo-pentonic acid, 3-Deoxy-D-erythro-pentonic acid, 2-Deoxy-D-glycero-tetronic acid |

Future Research Directions and Unexplored Avenues in D Ribo Hexos 3 Ulose Chemistry and Biochemistry

Elucidation of Undiscovered Isomeric Forms and Their Dynamics

Early investigations into D-ribo-Hexos-3-ulose in aqueous solution revealed a complex equilibrium involving at least ten isomeric forms, with only three predominating: α-D-ribo-hexofuranos-3-ulose (44%), β-D-ribo-hexopyranos-3-ulose (22%), and β-D-ribo-hexopyranos-3-ulose hydrate (B1144303) (12%) fishersci.dk. This suggests that a substantial portion of its isomeric landscape, including minor tautomers, anomers, and hydrated forms, remains uncharacterized. Future research should focus on a comprehensive elucidation of these undiscovered isomeric forms, leveraging advanced spectroscopic techniques such as high-resolution NMR spectroscopy (e.g., 2D NMR, relaxation-based methods) and computational chemistry (e.g., quantum mechanical calculations, molecular dynamics simulations) to map out the complete equilibrium and interconversion dynamics. Understanding the subtle energy differences and interconversion rates between these isomers is critical, as even minor forms could play significant roles in specific biological recognition events or chemical reactions. Furthermore, the influence of environmental factors such as pH, temperature, and solvent polarity on this isomeric distribution and dynamic interconversion warrants detailed investigation.

Novel Synthetic Routes for Stereospecific Access

Current synthetic approaches to this compound often involve the oxidation of protected glucose derivatives, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (PubChem CID: 40469256), using reagents like ruthenium dioxide-potassium periodate (B1199274) fishersci.dknih.gov. While effective, these routes may present challenges in terms of scalability, atom economy, and stereochemical control, particularly when aiming for specific isomeric forms or derivatives. Future research should prioritize the development of novel synthetic routes that offer enhanced stereospecificity, higher yields, and improved sustainability. This includes exploring enzymatic synthesis, which often provides exquisite stereocontrol, or chemo-enzymatic approaches that combine the strengths of both methodologies. The application of this compound as a chiral template in the enantioselective synthesis of complex molecules, as demonstrated for chiral monodeuterated glycerol (B35011) and amino acids fishersci.ca, highlights its potential. Further research could explore new template-directed reactions, asymmetric catalysis, and flow chemistry techniques to achieve highly efficient and stereoselective access to this compound and its diverse derivatives.

Identification of Additional Enzymatic Transformations and their Mechanisms

This compound is known to be an intermediate in central metabolic pathways and is involved in the conversion of D-ribose (PubChem CID: 993) to other sugars and in nucleotide synthesis nih.gov. It is also linked to the degradation of this compound into D-ribulose (PubChem CID: 151261) and D-erythronic acid (PubChem CID: 2781043) in aqueous media . Furthermore, 3-keto-O-glycosides, structurally related to this compound, are intermediates in various microbial metabolic systems, with some microorganisms producing glucoside 3-dehydrogenase for their formation fishersci.se. Fungal pyranose dehydrogenase (PDH) (EC 1.1.99.29) has been shown to catalyze the oxidation of various mono- and disaccharides, leading to products like α- and β-D-ribo-hexos-3-ulopyranosyl-(1 → 4)-D-arabino-hexos-2-ulose fishersci.finih.gov. This compound (as 3-oxo-glucose) also acts as a hydride acceptor in the enzymatic cleavage of puerarin (B1673276) (PubChem CID: 5281807) to daidzein (B1669772) (PubChem CID: 5281708) nih.gov.

Despite these insights, the full spectrum of enzymatic transformations involving this compound and its derivatives remains largely uncharted. Future research should focus on identifying novel enzymes that catalyze its synthesis, interconversion, and degradation in various organisms. This includes exploring diverse microbial consortia, extremophiles, and uncultured microorganisms as potential sources of new biocatalysts. Detailed mechanistic studies, utilizing techniques such as X-ray crystallography, cryo-electron microscopy, and computational enzymology, are essential to elucidate the precise molecular mechanisms of these enzymatic reactions, including substrate binding, catalytic cycles, and regulatory networks. Understanding these mechanisms could pave the way for novel biotechnological applications, such as the biosynthesis of valuable chemicals or the bioremediation of carbohydrate-related waste.

Role in Uncharacterized Biological Pathways and Organisms

Beyond its established roles in the pentose (B10789219) phosphate (B84403) pathway, Calvin cycle, and nucleotide sugar biosynthesis (e.g., dTDP-6-deoxy-D-ribo-hexos-3-ulose, KEGG COMPOUND: C11908) nih.govresearchgate.net, the biological significance of this compound in other uncharacterized pathways and organisms warrants extensive investigation. Its detection as a secondary metabolite in Alternaria alternata easychem.orgnicoyalife.com suggests potential roles in fungal metabolism, host-pathogen interactions, or the biosynthesis of other natural products. Future research could employ metabolomics, proteomics, and genomic approaches to identify novel biological contexts where this compound is present or actively metabolized. This includes screening diverse microbial species, plants, and animal systems for its presence and studying its fluctuations under different physiological conditions or environmental stresses. Understanding its role in these uncharacterized systems could reveal new metabolic networks, signaling pathways, or defensive mechanisms, potentially leading to the discovery of new drug targets or biotechnological applications.

Development of Advanced Analytical Tools for Trace Analysis and In Situ Monitoring

The current analytical methods for this compound include HPLC, NMR, and GC-MS easychem.orgnicoyalife.com. While effective for characterization and identification, there is a clear need for advanced analytical tools capable of trace analysis and real-time, in situ monitoring of this compound in complex biological matrices or reaction environments. Future research should focus on developing highly sensitive and selective techniques that can detect and quantify this compound at very low concentrations without extensive sample preparation. This could involve the development of novel biosensors, electrochemical methods, or advanced mass spectrometry techniques coupled with microfluidics. In situ monitoring tools would provide invaluable insights into its dynamic behavior in living cells, enzymatic reactions, or industrial processes, enabling a deeper understanding of its transient roles and facilitating process optimization.

Exploration of this compound and its Derivatives in Material Science or other Non-Biological Academic Fields

Beyond its established importance in biological systems and its use as a chiral template in organic synthesis fishersci.ca, the potential of this compound and its derivatives in material science or other non-biological academic fields remains largely unexplored. Its unique ketohexose structure, with multiple hydroxyl groups and a reactive carbonyl, presents opportunities for diverse chemical modifications and polymerizations. Derivatives of this compound have already shown promise as intermediates in the synthesis of bicyclo-glycosyls, which possess anti-tumor and anti-virus properties wikidata.org. Future research could investigate its potential as a building block for novel biomaterials, hydrogels, or functional polymers with tailored properties such as biodegradability, biocompatibility, or specific binding capabilities. Furthermore, its reactivity could be harnessed in the development of new catalysts, sensors, or smart materials. Exploring its role in fields such as supramolecular chemistry, nanotechnology, or even theoretical chemistry could uncover unexpected applications and contribute to a broader understanding of carbohydrate chemistry beyond biological contexts.

常见问题

Basic Research Questions

Q. How is the isomeric composition of D-ribo-Hexos-3-ulose determined in aqueous solution?

- Methodological Answer : The equilibrium between isomers (e.g., pyranose and furanose forms) can be quantified using nuclear magnetic resonance (NMR) spectroscopy, coupled with chromatographic techniques like high-performance liquid chromatography (HPLC). Morris et al. (1989) established that the major isomer in aqueous solution is the pyranose form, with equilibrium ratios influenced by temperature and pH .

Q. What experimental approaches are used to synthesize this compound in laboratory settings?

- Methodological Answer : Enzymatic oxidation of glucose using glucose-fructose oxidoreductase (GFOR) from Zymomonas mobilis is a common method. GFOR catalyzes the conversion of glucose and fructose to gluconate and sorbitol, with this compound as an intermediate. Reaction conditions (e.g., pH 6.0–7.5, 30–37°C) must be optimized to stabilize the ketose form .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at controlled temperatures (e.g., 25°C, 37°C) and monitoring degradation via UV-Vis spectroscopy or mass spectrometry. Data analysis includes calculating half-life and Arrhenius parameters to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from differences in enzyme sources or reaction setups. Researchers should perform comparative kinetic analyses using standardized protocols (e.g., fixed substrate concentrations, purified enzymes) and apply statistical models (e.g., Michaelis-Menten with error-weighted nonlinear regression) to reconcile discrepancies .

Q. What enzymatic pathways modify this compound, and how are their mechanisms characterized?

- Methodological Answer : Structural studies of enzymes like WlbA dehydrogenase (involved in bacterial polysaccharide biosynthesis) provide insights. Techniques include X-ray crystallography to resolve active-site architecture and stopped-flow kinetics to measure catalytic rates. Mutagenesis of conserved residues (e.g., His-267 in WlbA) can validate mechanistic hypotheses .

Q. How do researchers design experiments to investigate this compound's role in metabolic networks?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracing) coupled with metabolomics (LC-MS/MS) tracks carbon flux. Computational modeling (e.g., flux balance analysis) identifies rate-limiting steps. Hypothesis-driven frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with broader metabolic questions .

Data Analysis and Structural Characterization

Q. What computational tools are used to predict the 3D conformation of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) optimize molecular geometries, while molecular dynamics simulations (e.g., GROMACS) model solvation effects. Experimental validation via X-ray diffraction or NOESY NMR confirms predicted conformers .

Q. How are equilibrium constants for this compound isomerization calculated from experimental data?

- Methodological Answer : NMR peak integration (e.g., pyranose vs. furanose anomeric protons) provides isomer ratios. Equilibrium constants (Keq) are derived using the formula Keq = [Isomer A]/[Isomer B]. Temperature-dependent studies allow calculation of ΔG° and ΔH° via van’t Hoff plots .

Tables for Key Data

| Property | Method | Key Finding | Reference |

|---|---|---|---|

| Isomeric Composition | NMR Spectroscopy | Pyranose form dominates (75%) at pH 7.0, 25°C | |

| Enzymatic Synthesis | GFOR Activity Assay | Vmax = 12.3 µmol/min/mg, Km = 1.8 mM (glucose) | |

| Thermal Stability (37°C) | UV-Vis Degradation Monitoring | Half-life = 48 hours at pH 7.0 |

Guidance for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。